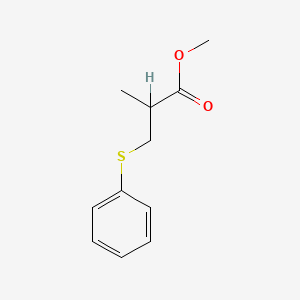![molecular formula C12H18BrNO2 B6352999 2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol CAS No. 1019551-83-7](/img/structure/B6352999.png)
2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol, also known as 2-BAM-6-M, is a phenolic compound found in various plant species. It is a secondary metabolite, which means it is produced by the plant as a defensive mechanism against pathogens and other environmental stressors. In addition, 2-BAM-6-M has recently been studied for its potential biological and medicinal applications.
Aplicaciones Científicas De Investigación
Environmental Impact and Toxicology
2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol is related to compounds that have been studied for their environmental presence and potential toxicological effects. For example, tribromophenol, a structurally similar compound, has been extensively researched for its environmental concentrations, toxicokinetics, and toxicodynamics. It is a byproduct in the synthesis of brominated flame retardants and has been detected ubiquitously in the environment, including aquatic matrices, house dust, and foodstuff, posing potential risks due to its toxicokinetics and dynamics that are not fully understood yet (Koch & Sures, 2018).
Role in Flavor and Food Chemistry
Compounds with branched chain aldehydes, similar in structure to the 2-Bromo compound, play a significant role in food chemistry, especially as flavor compounds in both fermented and non-fermented food products. The production and breakdown pathways of these aldehydes from amino acids and their influence on food flavor have been reviewed, highlighting the complexity of metabolic conversions and the interplay of microbial and food composition in flavor formation (Smit, Engels, & Smit, 2009).
Sorption and Environmental Behavior
The environmental behavior of phenoxy herbicides, which share some structural similarities with 2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol, has been extensively studied. These compounds exhibit complex sorption dynamics in soil, organic matter, and minerals, influenced by soil parameters such as pH and organic carbon content. Understanding these interactions is crucial for assessing the environmental impact and fate of such compounds (Werner, Garratt, & Pigott, 2012).
Potential in Synthetic Organic Chemistry
The compound's structure suggests potential applications in synthetic organic chemistry, particularly in the synthesis of complex organic molecules. Studies on lignin model compounds, for instance, have explored mechanisms of bond cleavage during acidolysis, shedding light on the potential of such compounds in lignin valorization and the development of sustainable chemical processes (Yokoyama, 2015).
Mecanismo De Acción
2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol is known as a small molecule inhibitor of PTP1B. PTP1B is a protein tyrosine phosphatase that regulates insulin signaling.
Direcciones Futuras
2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol has potential applications in medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs . It has been implicated in the pathogenesis of type 2 diabetes and obesity, suggesting potential future directions in these areas of research.
Propiedades
IUPAC Name |
2-bromo-4-[(butan-2-ylamino)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2/c1-4-8(2)14-7-9-5-10(13)12(15)11(6-9)16-3/h5-6,8,14-15H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIWKJUTOKFGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C(=C1)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol](/img/structure/B6352928.png)


![4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol](/img/structure/B6352964.png)

![(Butan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B6352980.png)
![4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol](/img/structure/B6352992.png)

![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine](/img/structure/B6353019.png)

![4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B6353021.png)
![4-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6353024.png)
